molecular formula C13H21NO4 B15276467 Methyl 1-Boc-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Methyl 1-Boc-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B15276467
M. Wt: 255.31 g/mol
InChI Key: NILPCQSRPNYXPV-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 3-methyl 5-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate is a chemical compound that belongs to the dihydropyridine class Dihydropyridines are commonly known for their role in the development of calcium channel blockers, which are used in the treatment of cardiovascular diseases

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-methyl 5-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-methyl 5-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: May serve as a precursor for the synthesis of calcium channel blockers.

    Industry: Could be used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-methyl 5-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate would depend on its specific application. In the context of calcium channel blockers, dihydropyridines typically inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Nicardipine: Used for its vasodilatory properties.

Uniqueness

1-(tert-Butyl) 3-methyl 5-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate may have unique properties due to the presence of the tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl 3-methyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-9-6-10(11(15)17-5)8-14(7-9)12(16)18-13(2,3)4/h6,9H,7-8H2,1-5H3

InChI Key

NILPCQSRPNYXPV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(=C1)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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